1-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane
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Overview
Description
1-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including pyridazine, pyrrolidine, and azepane rings, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrrolidine intermediates, followed by their coupling through sulfonylation and subsequent cyclization to form the azepane ring. Key reagents include cyclopropylpyridazine, pyrrolidine, and sulfonyl chlorides, with reaction conditions often involving the use of bases like triethylamine and solvents such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. The use of high-throughput screening and process optimization ensures the efficient manufacture of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
1-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Pyridazine derivatives: Compounds such as pyrazolo[1,5-a]pyridin-3-yl pyridazinones exhibit comparable biological activities.
Azepane derivatives: Other azepane-containing molecules are explored for their therapeutic potential.
Uniqueness: 1-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane stands out due to its combination of multiple heterocyclic rings and functional groups, providing a versatile scaffold for drug discovery and development. Its unique structure allows for diverse chemical modifications, enhancing its potential as a lead compound in medicinal chemistry .
Properties
Molecular Formula |
C18H28N4O3S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]sulfonylazepane |
InChI |
InChI=1S/C18H28N4O3S/c23-26(24,21-10-3-1-2-4-11-21)22-12-9-15(13-22)14-25-18-8-7-17(19-20-18)16-5-6-16/h7-8,15-16H,1-6,9-14H2 |
InChI Key |
ILKABTDRAXOFQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4 |
Origin of Product |
United States |
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